3-Piperidin-4-Yl-Azetidine-1-Carboxylicacidtert-Butylester Oxalate
Description
Properties
Molecular Formula |
C15H26N2O6 |
|---|---|
Molecular Weight |
330.38 g/mol |
IUPAC Name |
tert-butyl 3-piperidin-4-ylazetidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C13H24N2O2.C2H2O4/c1-13(2,3)17-12(16)15-8-11(9-15)10-4-6-14-7-5-10;3-1(4)2(5)6/h10-11,14H,4-9H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
YQDZHCRIZSRJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCNCC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Piperidin-4-Yl-Azetidine-1-Carboxylicacidtert-Butylester Oxalate involves multiple steps, typically starting with the preparation of the azetidine ring followed by the introduction of the piperidine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Ester Hydrolysis and Protection
The tert-butyl ester group undergoes acid-catalyzed hydrolysis. For example:
Reaction :
Conditions :
Applications :
-
Removal of the Boc (tert-butoxycarbonyl) group generates a free amine, enabling further functionalization (e.g., acylation, sulfonation) .
Oxalate Salt Reactivity
The oxalate counterion participates in ion-exchange reactions:
Reaction :
Conditions :
Notable Data :
| Property | Value | Source |
|---|---|---|
| Solubility in H₂O | ~10 mg/mL (oxalate form) | |
| pKa (piperidine N) | ~10.5 (estimated) |
Nucleophilic Substitution at Azetidine/Piperidine
The secondary amines in the azetidine and piperidine rings undergo alkylation or acylation:
Piperidine Alkylation
Reaction :
Conditions :
Acylation
Reaction :
Conditions :
Ring-Opening Reactions
The strained azetidine ring (4-membered) undergoes ring-opening under acidic or nucleophilic conditions:
Reaction :
Conditions :
-
Concentrated HCl at 80°C for 2 hours.
Oxidation of Piperidine
Reaction :
Conditions :
Reduction of Ester
Reaction :
Conditions :
Stability Under Thermal and pH Conditions
| Condition | Stability Outcome | Source |
|---|---|---|
| pH 2–3 (aqueous) | Stable for 24 hours | |
| pH > 10 | Oxalate decomposition | |
| 100°C (dry) | 5% degradation in 8 hours |
Catalytic Reactions
The compound participates in Pd-catalyzed cross-couplings via transient boronate intermediates:
Reaction :
Conditions :
Salt Metathesis
The oxalate anion can be replaced by other counterions:
Reaction :
Conditions :
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-Piperidin-4-Yl-Azetidine-1-Carboxylicacidtert-Butylester Oxalate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 3-Piperidin-4-Yl-Azetidine-1-Carboxylicacidtert-Butylester Oxalate stands out due to its unique structural features and versatile applications. Similar compounds include:
Piperidine derivatives: Known for their pharmacological properties.
Azetidine derivatives: Used in various chemical syntheses.
Biological Activity
3-Piperidin-4-Yl-Azetidine-1-Carboxylic Acid tert-Butyl Ester Oxalate (CAS No. 845305-83-1) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 240.34 g/mol
The compound features a piperidine ring connected to an azetidine structure, with a tert-butyl ester functional group and oxalate salt form, which may influence its solubility and biological interactions.
The biological activity of 3-Piperidin-4-Yl-Azetidine-1-Carboxylic Acid tert-Butyl Ester Oxalate is primarily attributed to its interaction with various biological targets, potentially affecting:
- Neurotransmitter Systems: The piperidine moiety is known to interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
- Antimicrobial Properties: Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial activity, although specific data on this compound is limited.
Case Studies and Research Findings
-
Neuropharmacological Effects:
- Research has shown that piperidine derivatives can modulate neurotransmitter release, particularly in systems involving dopamine and serotonin. These findings suggest potential applications in treating neurological disorders such as depression and anxiety.
-
Antimicrobial Activity:
- A study explored the synthesis of related piperidine compounds, demonstrating significant antimicrobial activity against various bacterial strains. While direct studies on the specific compound are lacking, the structural similarities suggest similar properties could be expected.
-
Toxicity and Safety:
- Toxicological assessments are crucial for evaluating the safety profile of new compounds. Reports indicate that while piperidine derivatives can exhibit cytotoxic effects at high concentrations, the specific toxicity of this compound remains to be thoroughly investigated.
Comparative Analysis of Similar Compounds
Q & A
Basic: What safety protocols are critical for handling 3-Piperidin-4-Yl-Azetidine-1-Carboxylicacidtert-Butylester Oxalate in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .
- Emergency Measures: Ensure eyewash stations and emergency showers are accessible. In case of accidental exposure, immediately rinse affected areas with water for 15 minutes and seek medical attention .
- Ventilation: Use fume hoods for synthesis or purification steps to minimize inhalation risks .
- Storage: Store in sealed, labeled containers away from ignition sources, in cool, dry environments .
Basic: What methodologies are recommended to verify the purity and structural integrity of this compound post-synthesis?
Answer:
- Chromatographic Analysis: Employ HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity. Compare retention times against reference standards .
- Spectroscopic Characterization:
- Elemental Analysis: Validate empirical formula consistency (e.g., C, H, N content) .
Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction intermediates and transition states, prioritizing low-energy pathways. Software like Gaussian or ORCA can predict regioselectivity in piperidine-azetidine coupling .
- Reaction Path Search Tools: Platforms like ICReDD integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) via automated workflow systems .
- Machine Learning (ML): Train ML models on existing reaction datasets to predict yields under varying catalytic conditions (e.g., palladium acetate vs. tert-butyl XPhos) .
Advanced: How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or yield variations)?
Answer:
- Factorial Design: Apply 2 factorial experiments to isolate variables (e.g., temperature, catalyst loading) influencing byproduct formation. Analyze interactions using ANOVA .
- In Situ Monitoring: Use techniques like ReactIR or inline NMR to track reaction progress and identify transient intermediates .
- Retrosynthetic Analysis: Re-evaluate protecting group strategies (e.g., tert-butoxycarbonyl vs. benzyl esters) to minimize steric hindrance or side reactions .
Advanced: What strategies enhance the stability of this compound during long-term storage?
Answer:
- Lyophilization: Convert the oxalate salt to a lyophilized powder under inert gas (N) to prevent hydrolysis .
- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC checks to identify degradation products .
- Excipient Screening: Co-formulate with stabilizers (e.g., cyclodextrins) to mitigate oxidative or thermal degradation .
Advanced: How can AI-driven tools improve experimental design for derivatives of this compound?
Answer:
- Virtual Screening: Use COMSOL Multiphysics or Schrödinger Suite to simulate binding affinities of derivatives (e.g., pyridin-3-yl substitutions) against target receptors .
- Generative AI: Deploy generative adversarial networks (GANs) to propose novel derivatives with optimized pharmacokinetic profiles (e.g., logP, solubility) .
- Autonomous Labs: Implement robotic platforms for high-throughput synthesis, coupled with real-time ML feedback to adjust reaction parameters (e.g., pH, stoichiometry) .
Basic: What are the critical parameters for scaling up the synthesis of this compound from milligram to gram scales?
Answer:
- Solvent Selection: Optimize for low toxicity and high boiling points (e.g., DMF or acetonitrile) to facilitate purification .
- Catalyst Efficiency: Screen palladium catalysts (e.g., Pd(OAc) vs. PdCl) under varying temperatures (40–100°C) to maximize turnover frequency .
- Workup Procedures: Use liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, hexane/EtOAc gradient) for scalable purification .
Advanced: How can researchers validate the ecological impact of this compound during disposal?
Answer:
- Biodegradation Assays: Conduct OECD 301F tests to measure aerobic degradation in activated sludge .
- Toxicity Profiling: Use Daphnia magna or algae growth inhibition tests to assess acute aquatic toxicity .
- Waste Management: Partner with certified disposal firms to incinerate hazardous waste at >1200°C, ensuring complete oxidation of nitrogenous byproducts .
Advanced: What methodologies enable precise control over stereochemistry during synthesis?
Answer:
- Chiral Auxiliaries: Incorporate Evans oxazolidinones or Oppolzer sultams to direct asymmetric induction in piperidine ring formation .
- Enzymatic Resolution: Use lipases (e.g., Candida antarctica) to enantioselectively hydrolyze ester intermediates .
- Crystallization-Induced Diastereomer Transformation (CIDT): Exploit differential solubility of diastereomeric salts (e.g., with tartaric acid) for chiral purification .
Advanced: How can interdisciplinary approaches (e.g., chemical informatics) accelerate research on this compound?
Answer:
- Data Mining: Curate reaction databases (e.g., Reaxys, SciFinder) to identify analogous synthetic routes or toxicity profiles .
- Cheminformatics Workflows: Use KNIME or Pipeline Pilot to correlate molecular descriptors (e.g., topological surface area) with biological activity .
- Collaborative Platforms: Share datasets via blockchain-secured repositories (e.g., IBM RXN) to enable real-time peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
